Ytterbium fluoride oxide

Beschreibung

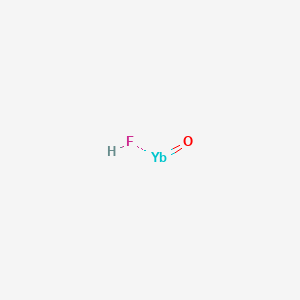

Structure

2D Structure

Eigenschaften

IUPAC Name |

oxoytterbium;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.O.Yb/h1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXPDUKLRBOFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Yb].F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FHOYb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Ytterbium Fluoride Oxide Materials

Solid-State Reaction Routes for YbOF Powder Fabrication

Solid-state reaction is a conventional and widely employed method for the synthesis of polycrystalline solids, including Ytterbium fluoride (B91410) oxide. This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired compound through atomic diffusion across the interfaces of the reactant particles.

Precursor Selection and Stoichiometry Control for YbOF Synthesis

Yb₂O₃ + YbF₃ → 3YbOF

To ensure the formation of stoichiometric YbOF, it is imperative to use high-purity precursors and to accurately weigh and thoroughly mix them in a 1:1 molar ratio. Any deviation from this stoichiometry can lead to the presence of unreacted precursors or the formation of other ytterbium oxyfluoride phases.

Another approach involves the reaction of rare-earth oxides with polytetrafluoroethylene (PTFE), which serves as a fluorinating agent at lower temperatures. doi.org In this method, stoichiometric amounts of Yb₂O₃ and PTFE are intimately mixed. The thermal decomposition of PTFE provides the fluorine necessary to react with the oxide.

The thermal decomposition of hydrated Ytterbium(III) oxalate (B1200264) (Yb₂(C₂O₄)₃·nH₂O) can also be a route to obtain Ytterbium(III) oxide, a key precursor. wikipedia.orgacs.org The oxalate decomposes upon heating to form the oxide, which can then be used in a subsequent solid-state reaction with a fluoride source. wikipedia.orgacs.org

Table 1: Precursor Selection for Solid-State Synthesis of YbOF

| Precursor 1 | Precursor 2 | Molar Ratio (Precursor 1:Precursor 2) | Synthesis Method |

| Ytterbium(III) oxide (Yb₂O₃) | Ytterbium(III) fluoride (YbF₃) | 1:1 | Conventional High-Temperature Reaction |

| Ytterbium(III) oxide (Yb₂O₃) | Polytetrafluoroethylene (PTFE) | Stoichiometric | Low-Temperature Reaction |

Thermal Annealing Conditions and Atmospheric Influences on YbOF Formation

Thermal annealing is a critical step in the solid-state synthesis of YbOF, as it provides the necessary energy for the diffusion and reaction of the solid precursors. The synthesis of crystalline YOF, an analogue of YbOF, has been observed to initiate at temperatures as low as 300 °C and to be complete by 500 °C. doi.org For the reaction between rare-earth oxides and PTFE, temperatures up to 650 °C are employed. doi.org

The atmosphere during the annealing process can significantly influence the final product. While some studies on analogous yttrium oxyfluoride (YOF) suggest that the atmosphere has a negligible effect within a certain temperature range, controlling the atmosphere is generally important to prevent unwanted side reactions, such as oxidation or the formation of impurities. doi.org Reactions are often carried out in evacuated and sealed quartz tubes or under an inert atmosphere (e.g., argon) to prevent contamination and ensure the formation of the desired oxyfluoride phase.

Table 2: Thermal Annealing Conditions for Solid-State YbOF Synthesis

| Precursor System | Temperature Range (°C) | Atmosphere |

| Yb₂O₃ + YbF₃ | 300 - 500 | Inert or Air |

| Yb₂O₃ + PTFE | ≤ 650 | Evacuated Quartz Tube |

Solution-Based Approaches for YbOF Nanostructure Synthesis

Solution-based methods offer several advantages over solid-state reactions, including lower synthesis temperatures, better control over particle size and morphology, and higher homogeneity of the final product. These techniques are particularly suited for the fabrication of YbOF nanostructures.

Hydrothermal Synthesis Pathways for Ytterbium Oxyfluorides

Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. This method is effective for synthesizing crystalline nanomaterials. For rare-earth oxyfluorides, a two-step process is often employed, which includes a hydrothermal reaction followed by thermal treatment. researchgate.net

For the synthesis of YbOF, a typical procedure would involve dissolving a soluble ytterbium salt, such as Ytterbium(III) nitrate (B79036) (Yb(NO₃)₃) or Ytterbium(III) chloride (YbCl₃), in water. nih.gov A fluorine source, commonly sodium fluoride (NaF) or ammonium (B1175870) fluoride (NH₄F), is then added to the solution. The pH of the solution is a critical parameter and is often adjusted using a base like sodium hydroxide (B78521) (NaOH) or a buffer. rsc.org The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 180 °C to 200 °C for several hours. cnr.itresearchgate.net The resulting precursor is then subjected to calcination to yield the final YbOF nanostructures.

Table 3: Typical Parameters for Hydrothermal Synthesis of Rare-Earth Oxyfluorides

| Precursors | Fluorine Source | pH | Temperature (°C) | Time (h) |

| Yb(NO₃)₃, YbCl₃ | NaF, NH₄F | ~6 | 180 - 200 | 1.3 - 24 |

Sol-Gel Synthesis Techniques for Ytterbium Oxyfluoride Nanoparticles

The sol-gel process is a versatile wet-chemical technique for fabricating materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. A common route for synthesizing rare-earth oxyfluorides involves the use of trifluoroacetic acid (TFA) as a fluorine source. researchgate.netelsevierpure.com

In a typical synthesis of YbOF nanoparticles, Ytterbium(III) oxide can be dissolved in acetic acid to form ytterbium acetate, which serves as the precursor. nih.gov This is then reacted with trifluoroacetic acid in a solvent like methanol. nih.gov The resulting sol is then heated to form a gel, which upon further thermal treatment at temperatures between 400 °C and 600 °C, decomposes to form YbOF nanoparticles. researchgate.net This method allows for the preparation of highly homogeneous materials at relatively low temperatures. cnr.it

Table 4: Key Components in Sol-Gel Synthesis of Ytterbium Oxyfluoride

| Ytterbium Precursor | Fluorine Source | Solvent | Gelation | Calcination Temp (°C) |

| Ytterbium Acetate | Trifluoroacetic Acid (TFA) | Methanol | Heating | 400 - 800 |

Co-precipitation and Controlled Crystallization Methods for YbOF

Co-precipitation is a simple and effective method for synthesizing multicomponent materials from a solution. It involves the simultaneous precipitation of more than one substance from a single homogeneous solution. This technique is widely used for the synthesis of rare-earth fluoride and oxyfluoride nanoparticles. rsc.org

For the synthesis of YbOF, aqueous solutions of soluble ytterbium salts like Ytterbium(III) nitrate are mixed in stoichiometric amounts. rsc.org A precipitating agent, which can provide both the fluoride and oxide ions or facilitate their formation, is then added. For instance, a solution containing sodium fluoride and sodium bicarbonate can be added to the ytterbium nitrate solution, with the pH adjusted to around 6 using sodium hydroxide. rsc.org The resulting precipitate is a precursor, often a carbonate-hydroxide-fluoride compound, which is then thermally decomposed at temperatures around 420 °C to yield the final YbOF nanoparticles. rsc.org Control over factors such as pH, temperature, and the rate of addition of the precipitant is crucial for controlling the size and morphology of the resulting nanoparticles. mdpi.com

Table 5: Co-precipitation Parameters for Rare-Earth Oxyfluoride Synthesis

| Ytterbium Salt | Precipitating Agents | pH | Thermal Decomposition Temp (°C) |

| Yb(NO₃)₃ | NaF, NaHCO₃, NaOH | ~6 | ~420 |

Thin Film Deposition Techniques for YbOF

Thin film technologies offer the ability to deposit well-controlled layers of material onto a substrate, which is essential for integrating YbOF into electronic and optical devices. rsc.org The choice of deposition method significantly influences the properties of the resulting film. rsc.org

Sputtering is a physical vapor deposition (PVD) technique widely used for its versatility in depositing a broad range of materials, including complex compounds like ytterbium oxyfluoride. nanografi.com The process involves the ejection of atoms from a target material, which then deposit onto a substrate to form a thin film. nanografi.comsputtertargets.net

Reactive sputtering is a particularly relevant variant for synthesizing YbOF films. sputtertargets.netvaccoat.com In this method, a reactive gas, such as oxygen or a fluorine-containing gas, is introduced into the vacuum chamber along with an inert gas like argon. sputtertargets.netvaccoat.com The plasma created in the chamber activates the reactive gas, which then reacts with the sputtered ytterbium atoms, forming YbOF on the substrate. sputtertargets.net This technique allows for precise control over the film's stoichiometry by adjusting the partial pressures of the inert and reactive gases. semicore.comlesker.com

For instance, YbOF can be produced by sputtering a metallic ytterbium (Yb) target in an atmosphere containing both argon and oxygen, with a fluorine source gas like carbon tetrafluoride (CF₄). Alternatively, radio frequency (RF) magnetron sputtering can be employed using a ceramic target, such as Yb₂O₃ or YbF₃, in a reactive plasma. nih.gov The use of RF power is necessary when sputtering from electrically insulating or dielectric targets to prevent charge buildup. lesker.com A significant challenge in reactive sputtering is "target poisoning," where the target surface reacts with the gas, forming a compound layer that can alter the deposition rate and film properties. lesker.comdiva-portal.org Careful control of process parameters is crucial to maintain a stable deposition environment. lesker.com

Table 1: Parameters in Reactive Sputtering of Ytterbium-based Films

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Target Material | Ytterbium (Yb) metal, Yb₂O₃, YbF₃ | Source of ytterbium atoms. |

| Sputtering Gas | Argon (Ar) | Inert gas to create plasma and eject target atoms. |

| Reactive Gases | Oxygen (O₂), Nitrogen (N₂), CF₄ | React with sputtered atoms to form a compound film. |

| Working Pressure | 10⁻³ - 10⁻² mbar | Affects plasma density and mean free path of atoms. |

| RF Power | 100 - 400 W | Controls the sputtering rate and plasma energy. |

| Substrate Temperature | Room Temp. - 700 °C | Influences film crystallinity, density, and stress. |

Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are powerful techniques for producing high-quality, conformal thin films. rsc.org ALD, in particular, is renowned for its precise, self-limiting growth mechanism that allows for atomic-level thickness control. rsc.orgmdpi.com

For the synthesis of ytterbium-containing oxide films, ALD typically involves the sequential exposure of a substrate to a ytterbium precursor and an oxygen source, such as water (H₂O) or ozone (O₃). mdpi.comresearchgate.net For example, Yb₂O₃ films have been successfully deposited using precursors like Y(MeCp)₂(iPr-nPrAMD) or Y(sBuCp)₃ with water as the co-reactant. mdpi.comrsc.org The deposition process is often performed within a specific temperature window, for instance, 150 to 290 °C, to ensure the self-limiting surface reactions that define ALD. mdpi.com

To create ytterbium oxyfluoride films, a fluorine source must be incorporated into the process. This can be achieved through several ALD strategies. One approach is to use a metal-organic Yb precursor that already contains fluorine, such as Yb(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) Ytterbium(+III)). mdpi.com Another method involves a multi-cycle approach, alternating between the deposition of ytterbium oxide and a fluorination step within the ALD sequence. For example, an ALD cycle might consist of pulsing the Yb precursor, a purge, the oxygen source, another purge, a fluorine source (like HF or NF₃ plasma), and a final purge. This approach is similar to methods used for depositing other metal oxyfluorides like aluminum oxyfluoride (AlOₓFᵧ). researchgate.net

Table 2: Example of an ALD Cycle for Ytterbium Oxide

| Step | Process | Duration | Purpose |

|---|---|---|---|

| 1 | Y(MeCp)₂(iPr-nPrAMD) precursor pulse with Ar carrier gas | 3 s | Precursor adsorbs on the substrate surface. |

| 2 | Ar purge | 20 s | Removes unreacted precursor and byproducts. |

| 3 | H₂O reactant pulse with Ar carrier gas | 2 s | Reacts with the adsorbed precursor to form Yb-O bonds. |

| 4 | Ar purge | 20 s | Removes unreacted water and reaction byproducts. |

This table is based on a reported process for Y₂O₃ deposition which can be adapted for YbOF. mdpi.com

An alternative and widely used strategy to fabricate ytterbium oxyfluoride films is to first deposit an ytterbium oxide (Yb₂O₃) film and then convert it to YbOF through a post-deposition thermal annealing process in a fluorine-containing atmosphere. mdpi.comsemanticscholar.org This method allows for decoupling the deposition and fluorination steps, offering a different level of control over the final film properties.

The initial Yb₂O₃ film can be deposited using various techniques, including sputtering, ALD, or sol-gel methods. semanticscholar.orgacs.org Following deposition, the oxide film is subjected to a fluoro-annealing treatment. This involves heating the substrate in a controlled environment with a fluorine source gas, such as carbon tetrafluoride (CF₄), sulfur hexafluoride (SF₆), or nitrogen trifluoride (NF₃). d-nb.infojst.go.jp The high temperature facilitates the reaction between the oxide film and the reactive fluorine species, leading to the substitution of oxygen atoms with fluorine atoms in the lattice, thereby forming an oxyfluoride layer. d-nb.infomdpi.com

The extent of fluorination and the depth of the resulting YbOF layer can be controlled by the annealing temperature, duration, and the partial pressure of the fluorine-containing gas. d-nb.info For instance, studies on yttria (Y₂O₃), a chemically similar rare-earth oxide, show that exposure to fluorine-based plasmas results in the formation of a yttrium oxyfluoride (YOF) layer at the surface. d-nb.infomdpi.com The process is described as a physicochemical mechanism where the initial chemical reaction forms the oxyfluoride, which is then subject to physical sputtering by ions in the plasma. d-nb.info Annealing at temperatures up to 450 °C has been shown to induce a phase transformation from YF₃ to an orthorhombic yttrium oxyfluoride phase in nanoparticle-based films. acs.org Higher temperatures can lead to the complete conversion of fluoride to oxide. acs.org Methods have been developed to convert yttrium oxide to yttrium oxyfluoride via fluoro-annealing at temperatures both below and above 300°C. google.com

Advanced Structural Characterization of Ytterbium Fluoride Oxide

X-ray Diffraction (XRD) Analysis for Crystalline Phases and Lattice Parameters

X-ray diffraction (XRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the phase composition, purity, and crystal structure of YbOF.

The synthesis of ytterbium fluoride (B91410) oxide can result in various crystalline phases, and XRD is crucial for their identification. For instance, in the synthesis of Yb₃F₄S₂, XRD is used to characterize the crystal structure of the resulting compound. ritsumei.ac.jp The diffraction patterns of synthesized YbOF materials are compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the presence of the desired YbOF phase and to identify any impurities. For example, in the study of YF₃ nanophosphors, XRD patterns were compared with JCPDS data to confirm the phase. researchgate.net Similarly, the analysis of Yb₂O₃ powders by XRD confirms that diffraction peaks match the standard cubic phase structure (JCPDS: 87-2374). core.ac.uk

The purity of YbOF samples is assessed by the presence of diffraction peaks corresponding to other compounds. For example, during the synthesis of Yb₃F₄S₂, impurities such as ytterbium oxide were identified using XRD. ritsumei.ac.jp In some cases, the formation of secondary phases like YbOOH has been observed, which can impact the material's properties. researchgate.net The absence of such extraneous peaks indicates a high-purity YbOF sample. The versatility of XRD allows for the analysis of various forms of YbOF, from nanoparticles to thin films, ensuring the desired phase is achieved. researchgate.netnumberanalytics.com

Rietveld refinement is a powerful analytical method used to refine the crystal structure of materials from powder diffraction data. wikipedia.orgmyscope.training This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of precise lattice parameters, atomic positions, and site occupancies. snu.ac.kr While specific Rietveld refinement studies solely on YbOF are not extensively detailed in the provided results, the methodology is well-established for analogous compounds like YbF₃ and yttrium oxyfluoride (YOF).

For instance, studies on YF₃ and GdF₃ doped with Yb³⁺ and Er³⁺ have utilized Rietveld refinement to analyze the orthorhombic crystal structure (space group Pnma) and determine microstructural parameters. mdpi.com Similarly, the crystal structure of YHO, synthesized from YOF, was successfully refined using the Rietveld method, confirming its orthorhombic structure with the space group Pnma. amazonaws.com The refinement process for YbOF would follow a similar procedure, starting with a known structural model and iteratively adjusting parameters to minimize the difference between the calculated and observed diffraction profiles. crystalimpact.com This approach provides a detailed understanding of the atomic arrangement within the YbOF crystal lattice.

Table 1: Analogous Rietveld Refinement Data for Yttrium-Based Compounds

| Compound | Crystal System | Space Group | Key Refined Parameters | Reference |

|---|---|---|---|---|

| YF₃:Yb³⁺,Er³⁺ | Orthorhombic | Pnma | Lattice parameters, crystallite size, strain | mdpi.com |

| YHO (from YOF) | Orthorhombic | Pnma | Lattice parameters (a, b, c), atomic positions | amazonaws.com |

Electron Microscopy Techniques for Microstructure and Morphology

Electron microscopy provides direct visualization of the microstructure and morphology of YbOF materials, offering insights into particle size, shape, and surface features.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface topography and morphology of materials. youtube.com In the context of ytterbium-containing compounds, SEM analysis reveals details about particle shape and size distribution. For example, SEM images of YbF₃ have shown that particles can be heterogeneous, with a predominance of large particles but also the presence of particles smaller than 1 µm, which may indicate agglomeration. mdpi.com

In studies of YOF coatings, SEM is employed to observe the surface before and after plasma etching, revealing information about erosion resistance and the formation of particles. researchgate.net The morphology of YbOF can vary depending on the synthesis method. For instance, SEM analysis of Yb₂O₃ synthesized via different methods has shown the formation of nanosheets and nanotubes. core.ac.uk This technique is crucial for understanding how synthesis parameters influence the final morphology of YbOF materials. researchgate.netnih.govfoliamedica.bg

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable for characterizing the nanoscale features of materials. uitm.edu.my TEM provides detailed information on particle size, morphology, and internal structure, while HRTEM allows for the direct visualization of atomic lattices. globalsino.comyoutube.com

For YbOF and related materials, TEM analysis has been used to confirm the spherical morphology and size of composite particles, such as SiO₂@YOF:Yb³⁺,Er³⁺, which were found to be in the range of 300–380 nm. rsc.org It can also reveal the formation of hollow structures after etching processes. rsc.org HRTEM, a phase-contrast imaging technique, enables the measurement of lattice spacings, providing direct evidence of the crystalline nature of the material. umsl.edu Studies on YbF₃ nanoparticles have utilized HRTEM to characterize their size, which was found to be approximately 5 nm. rsc.org The combination of TEM and HRTEM provides a comprehensive picture of the nanoscale architecture of YbOF.

Table 2: Electron Microscopy Findings for Ytterbium-Based Compounds

| Technique | Material | Observed Features | Reference |

|---|---|---|---|

| SEM | YbF₃ | Heterogeneous particle size distribution, agglomeration | mdpi.com |

| TEM | SiO₂@YOF:Yb³⁺,Er³⁺ | Spherical morphology (300-380 nm), hollow structures after etching | rsc.org |

| HRTEM | YbF₃ nanoparticles | Particle size of approximately 5 nm | rsc.org |

Vibrational Spectroscopy for Bonding and Local Structure Analysis

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the chemical bonds and local atomic arrangements in YbOF.

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules and crystals, offering a "fingerprint" for chemical identification and structural analysis. renishaw.comwikipedia.org In the context of YbOF, Raman spectroscopy can be used to probe the bonding environment of the ytterbium, oxygen, and fluorine atoms. For example, in a study of YbOF dissolved in a molten salt, Raman peaks were assigned to specific vibrational modes of the YbOF molecule. mdpi.com The symmetric stretching, asymmetric stretching, and torsional vibrations between fluorine and oxygen atoms centered on the ytterbium atom were identified. mdpi.com Specifically, peaks at approximately 348 cm⁻¹, 547 cm⁻¹, and 860 cm⁻¹ were attributed to the torsional, asymmetric stretching, and symmetric stretching vibrations of YbOF, respectively. mdpi.com

FTIR spectroscopy is another key technique for investigating molecular vibrations. While specific FTIR data for pure YbOF is not detailed in the provided search results, its application in studying materials containing ytterbium fluoride provides insight into its utility. For instance, FTIR has been used to study the reaction products of ytterbium fluoride in dental cements, where it helped identify the formation of ytterbium (III) oxide. mdpi.com For YbF₃ xerogels, IR spectroscopy was used to monitor structural changes, as these materials are amorphous to X-rays. rsc.org These examples highlight the potential of vibrational spectroscopy to elucidate the local structure and bonding in YbOF.

Table 3: Raman Spectroscopy Data for YbOF in Molten Salt

| Raman Peak (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~348 | Torsional vibration (S₁) | mdpi.com |

| ~547 | Asymmetric stretching (B₁) | mdpi.com |

| ~860 | Symmetric stretching (A₃) | mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for probing the vibrational modes of molecules and crystal lattices in ytterbium fluoride oxide (YbFO) and related materials. The infrared spectrum provides insights into the local structure and bonding environments of the constituent atoms.

In studies of oxyfluoride glasses doped with ytterbium, FTIR spectra are used to identify the fundamental vibrational units within the glass network. For instance, in NaO2–CaF2 bismuth borate (B1201080) glasses containing Yb2O3, FTIR analysis helps in understanding the structural role of the different components. researchgate.net The spectra of these glasses typically exhibit characteristic bands corresponding to the vibrations of the borate and bismuth-oxygen (B8504807) networks, and the presence of Yb2O3 can induce subtle shifts and changes in these bands, indicating its incorporation into the glass structure. researchgate.net

When ytterbium fluoride (YbF3) is incorporated into other materials, such as dental cements or polymer composites, FTIR can reveal the interactions and chemical transformations that occur. mdpi.comencyclopedia.pubresearchgate.net For example, in calcium trisilicate (B10819215) cements, FTIR has shown the formation of various reaction products, including ytterbium (III) oxide and calcium ytterbium fluoride (CaYbF5), alongside the primary cementitious phases. mdpi.comencyclopedia.pub Similarly, when YbF3 nanoparticles are used to treat carbon fabrics to improve adhesion with a polyetherimide (PEI) matrix, FTIR is employed to detect changes in the surface functional groups of the carbon fibers, confirming the interaction between the nanoparticles and the fiber surface. researchgate.net

The synthesis of ytterbium fluoride nanoparticles via methods like the fluorolytic sol-gel route can also be monitored using FTIR. researchgate.net The technique helps in characterizing the surface chemistry of the nanoparticles and identifying any residual precursor molecules or solvent, which is critical for understanding their subsequent behavior and stability. researchgate.net

The table below summarizes the key FTIR observations in materials containing ytterbium fluoride and oxide components.

| Material System | Key FTIR Findings | Reference |

| Yb2O3-doped NaO2–CaF2 bismuth borate glasses | Identifies vibrational modes of the host glass network and indicates the incorporation of ytterbium into the structure. | researchgate.net |

| YbF3 in calcium trisilicate cements | Reveals the formation of reaction products such as Yb2O3 and CaYbF5. | mdpi.comencyclopedia.pub |

| YbF3 nanoparticles on carbon fabric | Confirms surface functionalization and interaction with the polymer matrix. | researchgate.net |

| YbF3 nanoparticles from sol-gel synthesis | Characterizes surface chemistry and identifies residual organic species. | researchgate.net |

Raman Spectroscopy for Phonon Modes and Structural Changes

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational, rotational, and other low-frequency modes in a system. In the context of this compound, it provides detailed information about the phonon modes—quantized lattice vibrations—and structural transformations. crystalsolutions.euwikipedia.orgresearchgate.netarxiv.org

In crystalline materials, atoms are arranged in a periodic lattice. Their collective vibrations can be described as waves, and the quantized units of these lattice vibrations are called phonons. These phonons are categorized into acoustic and optical modes. wikipedia.orgresearchgate.net Acoustic phonons correspond to in-phase movements of adjacent atoms, while optical phonons involve out-of-phase movements. wikipedia.orgresearchgate.net Raman spectroscopy is particularly sensitive to these optical phonon modes.

Studies on ytterbium-doped oxyfluoride glass-ceramics have utilized Raman spectroscopy to monitor structural changes upon heat treatment. rsc.org The formation of nanocrystals, such as NaYF4, within the glass matrix is evidenced by the appearance of sharp Raman peaks corresponding to the crystalline phase, superimposed on the broad bands of the amorphous glass host. rsc.org This indicates a change in the local environment of the ytterbium ions, which can significantly affect the material's optical properties. rsc.org

In the case of multicomponent fluorosilicate optical fibers doped with ytterbium, Raman spectra reveal characteristic peaks associated with different bonding arrangements. optica.org For example, a peak around 440 cm⁻¹ is attributed to Si-O-Si stretching modes, while a peak at approximately 275 cm⁻¹ is associated with Sr-F bonds, indicating the preferential bonding of fluorine with strontium in the glass structure. optica.org

Furthermore, in situ Raman spectroscopy has been employed to study the chemical dissolution kinetics of ytterbium oxide in molten salts. researchgate.net By monitoring the intensity changes of the vibrational bands, researchers can elucidate the reaction mechanisms and kinetics, such as the first-order dissolution of Yb2O3 in a YbCl3–KCl melt. researchgate.net

The table below presents a summary of Raman spectroscopy findings for ytterbium-containing materials.

| Material System | Key Raman Spectroscopy Findings | Reference |

| Ytterbium-doped oxyfluoride glass-ceramics | Detects the formation of NaYF4 nanocrystals through the appearance of new, sharp phonon peaks. | rsc.org |

| Ytterbium-doped fluorosilicate optical fibers | Identifies specific vibrational modes, such as Si-O-Si and Sr-F, revealing the bonding structure of the glass. | optica.org |

| Ytterbium oxide in molten salts | Enables in situ monitoring of dissolution kinetics and reaction mechanisms. | researchgate.net |

| Cubic rare earth sesquioxides (including Yb2O3) | Investigates intrinsic trivalent lanthanide ion luminescence excited by the laser, in addition to phonon modes. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing the surface of this compound and related materials, providing crucial information on the bonding environment of ytterbium, oxygen, and fluorine.

When a material is exposed to a beam of X-rays, photoelectrons are emitted from the surface. The kinetic energy of these photoelectrons is characteristic of the element and its chemical state. For this compound, XPS analysis can distinguish between Yb-O and Yb-F bonding based on the binding energies of the Yb, O, and F core level electrons.

In studies of yttrium oxide (Y2O3) films exposed to fluorine-based plasmas, XPS has been instrumental in demonstrating the transformation of the surface to an oxyfluoride (YOF) layer. researchgate.netnih.govresearchgate.netmdpi.com The Y 3d core-level spectrum shows a shift to higher binding energies upon fluorination, which is attributed to the higher electronegativity of fluorine compared to oxygen. nih.gov Deconvolution of the Y 3d spectrum often reveals components corresponding to both Y-O and Y-F bonds, allowing for a quantitative assessment of the degree of fluorination. nih.govresearchgate.net For instance, the Y 3d5/2 peak for Y-O is typically observed at a lower binding energy than the Y-F peak. nih.gov

Similarly, XPS analysis of yttrium oxyfluoride coatings has been used to investigate their stability in plasma environments. researchgate.net The technique can confirm the chemical composition and the relative amounts of yttrium, oxygen, and fluorine on the surface, which is critical for understanding the material's erosion resistance. researchgate.net

The table below summarizes representative XPS findings for yttrium and ytterbium oxyfluoride systems.

| Material System | Element and Core Level | Key XPS Findings and Binding Energies (eV) | Reference |

| YF3 thin films | Y 3d | Y-F bonding: Y 3d5/2 at ~160 eV. | |

| F 1s | Y-F bonding at ~686 eV. | ||

| Y2O3 exposed to SF6 plasma | Y 3d | Formation of YOF confirmed by shifts in Y 3d peaks to higher binding energies. Y-O at ~158.5 and 160.5 eV; Y-F at ~159.5 and 161.5 eV. | nih.gov |

| Yttrium Oxyfluoride Coatings | Y 3d, O 1s, F 1s | Characterizes surface composition and chemical stability in plasma environments. | researchgate.net |

| Ytterbium Oxide (Yb2O3) | Yb 4d | Provides reference spectra for the Yb-O chemical state. | xpsdatabase.net |

| Ytterbium Fluoride (YbF3) | Yb 4d | Provides reference spectra for the Yb-F chemical state. | xpsdatabase.net |

Dynamic Light Scattering (DLS) for Nanoparticle Size and Colloidal Stability

Dynamic Light Scattering (DLS) is a non-invasive, widely used technique for measuring the size distribution of small particles and molecules in suspension or solution. It is particularly valuable for characterizing this compound nanoparticles, providing insights into their hydrodynamic diameter and colloidal stability, which are critical parameters for many applications.

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing the correlation of these intensity fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

In the synthesis of ytterbium fluoride (YF3) nanoparticles, DLS is employed to monitor the particle size distribution. For example, in a fluorolytic sol-gel synthesis, DLS can track the formation and aging of the nanoparticles, revealing narrow size distributions centered around a few nanometers. researchgate.net The technique has also been used to show how reaction temperature can influence the self-assembly of YF3 nanoparticles into larger supraparticles. acs.org

For applications in biological media, the colloidal stability of nanoparticles is paramount. DLS is used to assess the stability of polymer-coated nanoparticles in various aqueous environments, such as water, phosphate-buffered saline (PBS), and cell culture media. mdpi.comnih.gov An increase in the hydrodynamic diameter over time can indicate particle aggregation, which may be influenced by factors like pH, ionic strength, and temperature. mdpi.comnih.govwilhelm-lab.com For instance, the stability of NaYF4:Yb,Er nanoparticles coated with different polymers was evaluated by monitoring changes in their hydrodynamic size in different media, revealing that the choice of polymer coating significantly impacts their stability. mdpi.com

It is important to note that the hydrodynamic diameter measured by DLS is typically larger than the core particle size determined by techniques like Transmission Electron Microscopy (TEM). This is because the hydrodynamic diameter includes the solvent layer and any surface coatings that move with the particle. mdpi.combeilstein-journals.org

The table below provides a summary of DLS applications in the characterization of ytterbium-containing nanoparticles.

| Nanoparticle System | Key DLS Findings | Reference |

| YF3 nanoparticles (sol-gel synthesis) | Confirmed the formation of ~5 nm nanoparticles. | researchgate.net |

| Citrate-stabilized YF3 nanoparticles | Showed temperature-dependent self-assembly into supraparticles with narrow size distributions (e.g., ~80 nm at 100 °C). | acs.org |

| Polymer-coated NaYF4:Yb,Er nanoparticles | Assessed colloidal stability in various aqueous media, demonstrating the influence of the polymer coating on aggregation. | mdpi.com |

| CaF2:Yb,Er nanoparticles | Determined an average intensity-weighted hydrodynamic diameter of ~160 nm. | mdpi.com |

| NaLuF4:Yb3+/Er3+/Gd3+ nanocrystals | Measured mean particle sizes ranging from 85 to 156 nm depending on Gd3+ concentration. | nanochemres.org |

Spectroscopic Properties and Quantum Phenomena in Ytterbium Fluoride Oxide

Electronic Transitions and Energy Level Schemes of Yb(III) in Oxyfluoride Matrices

The trivalent ytterbium ion (Yb³⁺) possesses a simple electronic configuration with only one excited 4f electronic level, ²F₅/₂, and a ground state level, ²F₇/₂. soton.ac.ukspectroscopyonline.com This straightforward energy level structure is advantageous in minimizing efficiency losses that can occur in ions with more complex energy schemes. soton.ac.uk In oxyfluoride matrices, the Yb³⁺ ions experience a local environment that influences their electronic transitions. The crystal field of the oxyfluoride host splits the ground and excited states into Stark sublevels. spectroscopyonline.compolymtl.ca

The absorption spectra of Yb³⁺-doped oxyfluoride glasses typically exhibit a broad absorption band centered around 975 nm, corresponding to the ²F₇/₂ → ²F₅/₂ transition. polymtl.ca The inhomogeneous broadening of these absorption bands is a result of the electronic transitions between the Stark sublevels of the ground and excited states, coupled with strong electron-phonon interactions characteristic of the glassy host. polymtl.ca The specific energy levels of the Yb³⁺ ion pairs can be calculated, and these calculated energies have been shown to correspond well with observed cooperative luminescence wavelengths. mdpi.com

The local atomic environment of Yb³⁺ in oxyfluoride materials is a critical factor. Studies on alkaline-earth fluorohalide nanocrystals doped with Yb³⁺ have indicated that Yb³⁺ ions create compositional and structural heterogeneities in the lattice. rsc.org Specifically, extra fluoride (B91410) and/or oxide anions appear to be incorporated in the vicinity of the Yb³⁺ dopants, leading to a lower local symmetry around the Yb³⁺ ion than that of the crystallographic sites they occupy. rsc.org This low-symmetry environment can be conducive to enhancing the probability of electronic transitions in the luminescent center. researchgate.net

Luminescence Mechanisms in YbOF Systems

The luminescence in Ytterbium Fluoride Oxide systems is characterized by several key mechanisms, including upconversion, downconversion, and cooperative energy transfer. These processes are fundamental to the material's optical properties and potential applications.

Upconversion Luminescence Phenomena and Pathways (e.g., Yb³⁺-sensitized systems)

Upconversion is a process where lower-energy photons are converted into higher-energy photons. soton.ac.uk In YbOF systems, this is often achieved through Yb³⁺ sensitization. acs.orgnih.gov Yb³⁺ ions have a large absorption cross-section around 980 nm, allowing them to efficiently absorb near-infrared (NIR) light. researchgate.netnih.gov This absorbed energy is then transferred to a nearby activator ion, such as Er³⁺, Ho³⁺, or Tm³⁺, which has a ladder-like structure of energy levels suitable for upconversion. nih.gov

The general mechanism involves the absorption of a 980 nm photon by a Yb³⁺ ion, exciting it from the ²F₇/₂ ground state to the ²F₅/₂ excited state. nih.govnih.gov This energy is then transferred to an adjacent activator ion. For instance, in an Er³⁺ co-doped system, the energy is transferred from the ²F₅/₂ level of Yb³⁺ to the ⁴I₁₁/₂ level of Er³⁺. acs.orgnih.gov A second energy transfer from another excited Yb³⁺ ion can further excite the Er³⁺ ion to a higher energy level, from which it relaxes and emits visible light. mdpi.comresearchgate.net The efficiency of these upconversion processes is notably higher in fluoride and oxyfluoride matrices compared to oxide materials due to their lower phonon energies, which reduce the probability of non-radiative relaxation. belstu.by

The specific color of the upconverted light depends on the activator ion used. For example, (Yb³⁺, Er³⁺)-doped systems can produce green and red light, (Yb³⁺, Ho³⁺)-doped systems can yield orange light, and (Yb³⁺, Tm³⁺)-doped systems can emit in the blue and NIR regions. nih.gov

Downconversion Luminescence Mechanisms and Efficiency

Downconversion, or quantum cutting, is the process where one high-energy photon is converted into two or more lower-energy photons. mdpi.com This phenomenon is of particular interest for enhancing the efficiency of solar cells by converting high-energy solar photons into photons with energies closer to the bandgap of silicon. worldscientific.comnih.gov

In Yb³⁺-based systems, a common downconversion mechanism involves a sensitizer (B1316253) ion, such as Tb³⁺ or Pr³⁺, that absorbs a high-energy photon and then transfers the energy to two neighboring Yb³⁺ ions. For example, in a Tb³⁺-Yb³⁺ co-doped oxyfluoride glass, a blue photon is absorbed by a Tb³⁺ ion, exciting it to the ⁵D₄ energy level. aip.org This excited Tb³⁺ ion then simultaneously transfers its energy to two Yb³⁺ ions, resulting in the emission of two near-infrared photons as each Yb³⁺ ion transitions from the ²F₅/₂ to the ²F₇/₂ level. aip.orgacs.org

Cooperative Energy Transfer (CET) Processes Involving Yb³⁺

Cooperative energy transfer (CET) is a process where two or more excited ions simultaneously transfer their energy to a single acceptor ion. In the context of YbOF, this is particularly relevant for both upconversion and downconversion luminescence.

In upconversion, two excited Yb³⁺ ions can cooperatively transfer their energy to an activator ion, such as Tb³⁺, leading to the emission of a higher-energy photon. acs.orgresearchgate.net This process is responsible for the green upconversion luminescence observed in Yb³⁺:TbF₃ nanocrystals under 976 nm excitation. acs.org The efficiency of this cooperative upconversion can be significant, with reported efficiencies of up to 10% in Yb-Tb co-doped oxyfluoride glasses. belstu.by

Conversely, in downconversion, an excited donor ion like Tb³⁺ can transfer its energy to two Yb³⁺ ions through a cooperative process, resulting in the emission of two NIR photons. aip.orgacs.org This quantum cutting mechanism has been studied in Tb³⁺-Yb³⁺ co-doped oxyfluoride glass. aip.org The nature of the CET process, whether linear or second-order, can be influenced by the host material. aip.org

Photoluminescence (PL) Spectroscopy and Quantum Yield Studies

Photoluminescence (PL) spectroscopy is a crucial tool for characterizing the optical properties of this compound materials. It provides insights into the excitation and emission characteristics, as well as the efficiency of the luminescence processes.

Excitation and Emission Spectra Analysis

The excitation and emission spectra of YbOF systems reveal the specific wavelengths of light that are absorbed and emitted by the material. In Yb³⁺-sensitized systems, the excitation spectrum, monitored at the emission wavelength of the activator ion, typically shows a strong peak around 980 nm, confirming that the energy is absorbed by Yb³⁺ and transferred to the activator. mdpi.com

The emission spectra are characteristic of the activator ions present. For example, in (Yb³⁺, Er³⁺)-doped systems, emission bands in the green and red regions are observed, corresponding to transitions within the Er³⁺ ions. acs.orgnih.gov The most intense emission is often in the red part of the spectrum, originating from the ⁴F₉/₂ – ⁴I₁₅/₂ transition of Er³⁺. acs.orgnih.gov The relative intensities of the different emission peaks can be influenced by factors such as the doping concentration and the host matrix.

A detailed analysis of the emission spectra of Yb³⁺ co-doped with other rare-earth ions in oxyfluoride glasses reveals the transitions responsible for the observed luminescence. For instance, in Yb³⁺-Tb³⁺ systems, the emission peaks correspond to the ⁵D₄ → ⁷Fⱼ transitions in the Tb³⁺ ion. researchgate.net

Radiative and Non-radiative Decay Dynamics in YbOF

The luminescence of Yb³⁺ in a host material is governed by the competition between radiative and non-radiative decay processes from its excited state (²F₅/₂) to its ground state (²F₇/₂). Radiative decay involves the emission of a photon, which is the desired outcome for applications like lasers and phosphors. iaea.org Non-radiative decay, on the other hand, involves the release of energy as phonons (lattice vibrations), which generates heat and quenches luminescence. iaea.org

The efficiency of luminescence is determined by the rates of these two processes. For a material to be an efficient luminophore, the radiative decay rate (Wᵣ) must be significantly higher than the non-radiative decay rate (Wₙᵣ). polymtl.ca The host material plays a critical role in determining these rates. Fluoride hosts, for example, generally have lower phonon energies compared to oxide hosts. researchgate.net This is advantageous because non-radiative decay is more probable when fewer phonons are required to bridge the energy gap between the excited and ground states. Consequently, fluoride-based hosts often lead to higher quantum efficiencies for rare-earth ion luminescence compared to oxide hosts. researchgate.netosti.gov

In Yb³⁺-doped materials, the luminescence decay time is a direct measure of the excited state's lifetime and is influenced by both radiative and non-radiative pathways. This decay time can be affected by factors such as the concentration of Yb³⁺ ions. An increase in Yb³⁺ concentration can lead to a decrease in the decay time due to processes like concentration quenching, where energy is transferred between neighboring Yb³⁺ ions until it is lost to a quenching site. osti.gov Furthermore, external factors like electron beam irradiation can introduce defects into the crystal lattice, increasing the probability of non-radiative decay and thus shortening the luminescence decay time. d-nb.info This effect has been observed in materials like SrF₂:Er,Yb and NaYF₄:Yb,Er, where the decay time reduction is linked to the radiation dose. d-nb.info

Influence of Host Lattice and Yb³⁺ Concentration on Spectroscopic Behavior

The spectroscopic properties of Yb³⁺ ions are highly sensitive to the local environment provided by the host lattice and the concentration of the Yb³⁺ ions themselves. researchgate.netwpmucdn.com The choice of host material and the level of doping are critical parameters for optimizing the optical performance of YbOF-based materials. nih.gov

The concentration of Yb³⁺ ions has a profound effect on the spectroscopic behavior. Generally, increasing the Yb³⁺ concentration enhances the absorption of pump radiation (typically around 980 nm) due to the high absorption cross-section of Yb³⁺. acs.org However, beyond an optimal concentration, detrimental effects known as concentration quenching occur. osti.gov This phenomenon arises from energy migration among Yb³⁺ ions, increasing the probability of energy transfer to quenching sites or impurities, which leads to non-radiative decay and a reduction in luminescence intensity and lifetime. osti.govresearchgate.net

In systems co-doped with other rare-earth ions, like Er³⁺, the Yb³⁺ concentration is crucial. Yb³⁺ acts as a sensitizer, absorbing pump energy and transferring it to the activator ion (Er³⁺). acs.org Increasing the Yb³⁺ concentration generally increases the probability of this energy transfer. acs.org However, it can also alter the emission spectrum. For example, in some Er³⁺,Yb³⁺ systems, increasing the Yb³⁺ concentration has been observed to decrease the intensity of green emissions relative to red emissions. acs.org The table below summarizes the general effects of increasing Yb³⁺ concentration on key spectroscopic properties.

| Spectroscopic Property | Effect of Increasing Yb³⁺ Concentration | Typical Reason |

| Absorption Intensity | Increases | Higher number density of absorbing ions. nih.gov |

| Luminescence Intensity | Increases to a maximum, then decreases | Initial increase due to more absorbers; decrease due to concentration quenching. researchgate.net |

| Luminescence Lifetime | Decreases | Increased probability of non-radiative energy transfer and concentration quenching. osti.govresearchgate.net |

| Refractive Index | May slightly increase | Depends on the polarizability of the ions and electron density within the host material. polymtl.casemanticscholar.org |

Theoretical and Computational Studies on Ytterbium Fluoride Oxide

Density Functional Theory (DFT) for Ground State Properties and Molecular Interactions (as explored for related Yb systems)nih.gov

Density Functional Theory (DFT) is a computationally efficient method within the framework of quantum mechanics, widely used to investigate the ground state properties of molecules and materials. aps.orgmdpi.com Rather than dealing with the complex many-electron wavefunction, DFT calculates the total energy based on the spatially dependent electron density. It is particularly well-suited for studying large systems and has been successfully applied to various ytterbium-containing molecules and crystals. aps.orgosti.gov

For related ytterbium systems, DFT calculations have been used to determine:

Structural Parameters: Calculations can predict bond lengths, bond angles, and crystal lattice parameters with high accuracy. arxiv.orgaps.org For example, studies on ytterbium dimers (Yb₂) and fluorides (YbF₂, YbF₃) have successfully predicted their geometries. arxiv.orgaps.org

Vibrational Frequencies: The vibrational modes of a molecule or crystal can be calculated to aid in the interpretation of experimental infrared and Raman spectra. aps.org

Reaction Energetics: DFT can be used to calculate the thermodynamics of chemical reactions, such as the disproportionation of ytterbium monofluoride. researchgate.net

Molecular Interactions: The theory can model the interactions between molecules, such as the binding of ligands to a central ytterbium ion, highlighting the covalent character in bonds that are often considered purely ionic. researchgate.net

While DFT is a ground-state theory, extensions like time-dependent DFT (TD-DFT) can be used to model excited states and predict optical absorption spectra. aps.org The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) is critical for the accuracy of DFT calculations, and various functionals have been benchmarked for lanthanide systems. aps.orgresearchgate.net For ytterbium fluoride (B91410) oxide, DFT would be an invaluable tool to optimize the crystal structure, calculate the forces on atoms, and understand the nature of the Yb-O and Yb-F bonds.

Table 2: Common DFT Functionals and Their Applications in Ytterbium Systems

| DFT Functional | Type | Typical Application | Reference |

| B3LYP | Hybrid GGA | Molecular geometries, vibrational frequencies of Yb-containing molecules. | aps.org |

| PBE0 | Hybrid GGA | Structural parameters and electronic properties of lanthanide compounds. | researchgate.net |

| LSDA+U | Corrected LDA | Electronic and magnetic properties of Yb-doped semiconductors, accounting for strong f-electron correlation. | researchgate.net |

| PW91 | GGA | Ground state properties of Yb dimers. | aps.org |

Simulations of Energy Transfer Processes and Luminescence Quenching Mechanismsmdpi.com

The luminescence of the Yb³⁺ ion is central to the functionality of many optical materials. However, its efficiency can be drastically reduced by energy transfer and quenching processes. Computational simulations are essential for understanding and predicting these complex dynamics.

Energy Transfer: In materials doped with high concentrations of Yb³⁺, an excitation on one ion can migrate to neighboring Yb³⁺ ions before it is radiatively emitted. nih.govnih.gov This energy migration can be beneficial for delivering energy to an activator in co-doped systems but can also facilitate the transfer of energy to quenching sites. Monte Carlo simulations are a powerful tool to model this process. nih.govacs.org These simulations typically involve:

Creating an atomistic model of the crystal lattice.

Stochastically distributing Yb³⁺ ions according to the doping concentration.

Simulating the migration of an initial excitation from ion to ion, with transfer rates calculated based on mechanisms like Förster (dipole-dipole) or Dexter (exchange) interaction. nih.govacs.org

Luminescence Quenching: Quenching refers to non-radiative de-excitation pathways that compete with light emission. Simulations help to identify the dominant quenching mechanisms. In Yb-doped materials, key quenching pathways include:

Energy Transfer to Surface Quenchers: Excitations that migrate to the surface of a nanocrystal can be quenched by surface defects or ligands with high-frequency vibrations, such as hydroxyl (–OH) or carboxyl (–CH) groups. nih.govacs.org

Phonon-Assisted Processes: The energy of the excited Yb³⁺ ion (~10,200 cm⁻¹) can be dissipated by the simultaneous creation of multiple high-energy phonons (lattice vibrations). nih.govmdpi.com The simple energy level structure of Yb³⁺ makes it particularly susceptible to quenching by O-H vibrations (~3400 cm⁻¹), as only three phonons are needed to bridge the energy gap. nih.govmdpi.com

Rate equation models are also used to describe the population dynamics of the excited states, incorporating terms for excitation, radiative decay, and various energy transfer and quenching processes to predict luminescence intensity and lifetime. researchgate.netresearchgate.net

Table 3: Key Luminescence Quenching Mechanisms for Yb³⁺ and Their Computational Probes

| Quenching Mechanism | Description | Simulation Method |

| Concentration Quenching | Energy migration among Yb³⁺ ions to a quenching site (e.g., defect, impurity). | Monte Carlo Simulations. nih.gov |

| Surface Quenching | Transfer of energy to surface ligands (e.g., –OH, –CH groups) or defects. | Monte Carlo, Molecular Dynamics. nih.govacs.org |

| Multi-Phonon Relaxation | De-excitation via simultaneous emission of multiple lattice vibrations. | Quantum mechanical calculations of electron-phonon coupling strength. nih.gov |

| Energy Transfer to Impurities | Non-radiative transfer to other unwanted rare-earth or transition metal ions. | Rate Equation Modeling. researchgate.net |

Computational Modeling of Crystal Field Effects on Yb(III) Ions in Oxyfluoride Environments

The electronic transitions within the 4f shell of the Yb³⁺ ion, which are responsible for its characteristic luminescence, are heavily influenced by the local chemical environment. The surrounding oxygen and fluorine anions in the YbOF lattice create an electrostatic field, known as the crystal field, which lifts the degeneracy of the 4f orbitals.

The Yb³⁺ ion has a simple electronic structure with a ²F₇/₂ ground state and a ²F₅/₂ excited state. The crystal field splits the ground state into four sublevels (Kramers doublets) and the excited state into three. nih.gov Computational modeling is used to predict the energies of these "Stark" sublevels.

This is typically done by constructing a crystal field Hamiltonian, where the interaction between the Yb³⁺ ion and the surrounding ligands is described by a set of crystal field parameters (CFPs). nih.gov These parameters can be calculated using ab initio methods or fitted to experimental spectroscopic data. The calculations can reveal how distortions in the coordination environment, such as the mixed F⁻/O²⁻ ligand field in YbOF, affect the magnitude of the Stark splitting and the transition probabilities between levels. nih.gov

Understanding these effects is crucial because the distribution of Stark levels determines the precise shape and width of the absorption and emission spectra. nih.gov For applications like lasers, broader emission spectra are often desirable. nih.gov Computational models can predict how the composition of an oxyfluoride host can be tuned to achieve optimal spectral properties. nih.gov

Table 4: Illustrative Crystal Field Parameters and Stark Splitting for Yb³⁺ in a Sesquioxide Host

| Parameter | Description | Typical Value (cm⁻¹) |

| Bkq | Crystal Field Parameters | Varies significantly with host symmetry (e.g., -1500 to +1000). nih.gov |

| ²F₇/₂ Splitting | Total energy splitting of the ground state manifold. | 500 - 1000 |

| ²F₅/₂ Splitting | Total energy splitting of the excited state manifold. | 300 - 800 |

| Zero-Phonon Line | Energy of the transition between the lowest Stark levels of the ground and excited states. | ~9800 - 10200 |

Note: This table is based on data for Yb³⁺ in sesquioxide hosts like Lu₂O₃ and Y₂O₃, which serve as a proxy for an oxyfluoride environment. nih.gov The exact values depend strongly on the specific crystal structure and site symmetry.

Solid State Chemistry and Phase Behavior of Ytterbium Fluoride Oxide

Phase Stability and Phase Diagram Considerations for the Yb-F-O System

The Ytterbium-Fluorine-Oxygen (Yb-F-O) system is host to several crystalline phases of ytterbium fluoride (B91410) oxide. The stability of these phases is dependent on temperature and synthetic conditions. For the rare-earth oxyfluorides (REOF), compounds with larger rare-earth ions typically adopt a rhombohedral structure. However, for the smallest lanthanide elements, including ytterbium, a monoclinic structure is the most energetically stable phase at room temperature researchgate.netescholarship.org.

Studies using differential scanning calorimetry (DSC) have explored the phase transitions of YbOF. escholarship.org These investigations confirm that while the monoclinic phase is thermodynamically stable, a kinetically favored rhombohedral phase can be generated due to the slow transition from the high-temperature cubic phase. escholarship.org The enthalpy of the monoclinic-to-cubic phase transition has also been measured. escholarship.org

The primary phases of YbOF are summarized in the table below.

| Phase Name | Crystal System | Space Group | Stability |

| α-YbOF | Monoclinic | P2₁/c | Thermodynamically stable at room temperature researchgate.netescholarship.org |

| β-YbOF | Rhombohedral | R-3m | Metastable, kinetically favored escholarship.orgmaterialsproject.org |

| High-temp Phase | Cubic | Fm-3m | Stable at high temperatures escholarship.org |

Formation of Mixed-Anion Compounds like YbOF and Complex Ytterbium Oxyfluorides (e.g., CaYbF₅)

Ytterbium fluoride oxide, YbOF, is a key example of a mixed-anion compound. Its synthesis can be achieved through various methods. A common approach is the solid-state reaction between ytterbium(III) oxide (Yb₂O₃) and ytterbium(III) fluoride (YbF₃). mdpi.com Another established method involves the reaction of Yb₂O₃ with a fluorinating agent like polytetrafluoroethylene (PTFE) at elevated temperatures. rsc.org The formation of nanoscopic ytterbium fluorides can also be achieved via a fluorolytic sol-gel synthesis, which can subsequently be converted to oxyfluorides. rsc.org

Beyond the simple YbOF stoichiometry, more complex ytterbium oxyfluorides are known to form. These often involve other cations and can be synthesized under specific conditions. For instance, there is evidence for the formation of calcium-ytterbium fluoride (CaYbF₅) when ytterbium trifluoride reacts with components of calcium trisilicate (B10819215) cements. researchgate.netmdpi.com Additionally, complex fluorides such as KYb₃F₁₀ can be synthesized through hydrothermal methods by controlling the reactant ratios and conditions. nih.gov The formation of sodium-containing rare-earth oxyfluoride nanocrystals has also been reported, where sodium ions can be incorporated into the crystal lattice. nih.gov

Reaction Pathways and Intermediate Phases in Oxyfluoride Formation (e.g., from Yb₂O₃ and YbF₃ precursors)

The formation of ytterbium oxyfluorides from its binary precursors, Yb₂O₃ and YbF₃, is a thermodynamically favorable process. Thermodynamic analyses indicate that in a LiF-YbF₃ molten salt system, Yb₂O₃ will preferentially react with YbF₃ to form YbOF according to the following reaction:

Yb₂O₃ + YbF₃ → 3YbOF mdpi.com

Another significant pathway is the fluorination of Yb₂O₃ using polytetrafluoroethylene (PTFE). This solid-state reaction, typically carried out at temperatures around 550 °C, can produce phase-pure Vernier-type ytterbium oxyfluorides (V-YbOF). rsc.org The stoichiometry of the reactants is crucial; an excess of PTFE can lead to the over-fluorination of Yb₂O₃ to form YbF₃, while insufficient PTFE results in unreacted Yb₂O₃. rsc.org

The formation of oxyfluorides can also proceed through intermediate phases. For example, the synthesis of orthorhombic lutetium oxyfluorides, which are chemically similar to ytterbium compounds, involves an intermediate Lu(CO₃)₁₋ₓ(OH)yF₁₊₂ₓ₋y precursor that forms during a co-precipitation step before thermal decomposition into the final product. researchgate.net In reactions involving ammonium (B1175870) hydrogen fluoride (NH₄HF₂) as the fluorinating agent for Yb₂O₃, an ammonium ytterbium fluoride complex is believed to be an intermediate, which then decomposes upon heating to form the fluoride or oxyfluoride. cdnsciencepub.com

The following table outlines key reaction pathways for the formation of this compound.

Interactive Data Table: Reaction Pathways for YbOF Formation| Precursor 1 | Precursor 2 | Reaction Type | Temperature | Product |

|---|---|---|---|---|

| Yb₂O₃ | YbF₃ | Solid-state reaction in molten salt | High Temperature | YbOF mdpi.com |

| Yb₂O₃ | PTFE | Solid-state fluorination | ~550 °C | V-YbOF rsc.org |

| Yb(NO₃)₃ | NH₄F | Hydrothermal Synthesis | High Temperature | YbF₃ (precursor to YbOF) stanfordmaterials.com |

Thermal Decomposition and Chemical Reactivity of YbOF

The thermal stability and reactivity of this compound are important for its application and synthesis. While detailed studies on the thermal decomposition of YbOF are limited, safety data indicates that its decomposition can lead to the release of irritating gases and vapors at elevated temperatures. thermofisher.com However, under normal conditions of use, it is considered stable and does not produce hazardous decomposition products. thermofisher.com The pyrohydrolysis of rare-earth trifluorides in moist air, a related process, has been studied and involves reaction with water at high temperatures to form oxyfluorides and eventually oxides. researchgate.net

The chemical reactivity of YbOF has been investigated in specific environments. In (LiF-CaF₂) eutectic molten salt, YbOF dissolves at high temperatures. mdpi.com Spectroscopic studies suggest a dissolution mechanism that involves several steps. Initially, YbOF can dissociate into YbO⁺ and F⁻ ions or react with fluoride ions to form complex anions like [YbOFₙ]¹⁻ⁿ. mdpi.com At higher temperatures (around 1173 K), it is suggested that the system becomes completely ionized, with YbOF dissociating into Yb³⁺, O²⁻, and F⁻ ions. mdpi.com This reactivity in molten fluorides is relevant for applications such as the electrolytic production of ytterbium alloys. mdpi.com

Doping Effects and Composite Materials Incorporating Ytterbium Fluoride Oxide

Influence of Co-dopants on YbOF Optical Properties

The introduction of co-dopant ions into the YbOF host lattice is a key strategy for manipulating its optical behavior. Ions such as Er³⁺, Tb³⁺, Gd³⁺, Li⁺, and Mn²⁺ can act as activators or sensitizers, or modify the crystal field environment, thereby altering the luminescence and energy transfer dynamics of the material.

Co-doping is a highly effective method for tailoring the emission spectra of ytterbium-based materials. The intensity of luminescence and the ratio between different emission peaks can be precisely controlled by the choice and concentration of the co-dopant ions. For instance, in systems where Yb³⁺ acts as a sensitizer (B1316253), co-dopants like erbium (Er³⁺), holmium (Ho³⁺), and thulium (Tm³⁺) serve as activator ions, leading to upconversion luminescence where lower-energy infrared light is converted into higher-energy visible light.

The concentration of the activator ion plays a critical role. In Yb³⁺/Ho³⁺ co-doped systems, the intensity of green and red upconversion luminescence can be maximized at a specific Ho³⁺ concentration, with higher concentrations leading to quenching effects. nih.gov Similarly, by adjusting the relative concentrations of Tm³⁺ and Ho³⁺ ions in a Yb³⁺-sensitized host, multi-color tunable upconversion luminescence covering a wide gamut from blue to red, and even white light, can be achieved. nih.gov The introduction of lanthanide ions can also modulate the red-to-green emission ratio in upconversion phosphors. nih.govresearchgate.net

The choice of co-dopant can also influence which color dominates the emission. In Eu³⁺ and Tb³⁺ co-doped phosphors, energy transfer from Tb³⁺ to Eu³⁺ allows for the tuning of emission color from yellow to orange and red by varying the ion concentrations. nih.gov This principle allows for the creation of phosphors with specific chromaticity for various applications.

Interactive Table: Effects of Co-dopants on Luminescence Properties

| Host Material System | Co-dopants | Excitation (nm) | Key Findings | Reference |

|---|---|---|---|---|

| NaYF₄ | Er³⁺, Ho³⁺, Yb³⁺ | 1550 | Ho³⁺ and Yb³⁺ co-doping enhances upconversion luminescence and modulates the red-to-green ratio. | nih.gov |

| Y₆MoO₁₂ | Yb³⁺, Tm³⁺, Ho³⁺ | ~980 | Adjusting Tm³⁺ and Ho³⁺ concentrations achieves multicolor-tunable upconversion luminescence. | nih.gov |

| Ca₁₀(PO₄)₆F₂ | Eu³⁺, Tb³⁺ | N/A | Energy transfer from Tb³⁺ to Eu³⁺ enables color tuning from yellow to red. | nih.gov |

The efficiency of energy transfer (ET) between the sensitizer (typically Yb³⁺) and the activator (e.g., Er³⁺, Ho³⁺, Tm³⁺) is paramount for the performance of upconversion materials. Co-doping strategies are central to engineering this efficiency. The process generally involves the absorption of a photon by a Yb³⁺ ion, followed by a non-radiative transfer of this energy to a neighboring activator ion, which is then raised to an excited state.

The efficiency of this transfer is highly dependent on the distance between the donor (Yb³⁺) and acceptor ions. nih.gov In Yb³⁺/Ho³⁺ co-doped fluoroindate glasses, a smaller distance between the ions, achieved by controlling doping concentrations, leads to more efficient energy transfer. nih.gov The ET efficiency from Yb³⁺ to Ho³⁺ was calculated to be as high as 61% in an optimized composition. nih.gov

In some systems, energy transfer can occur between different activator ions. In Eu³⁺ and Tb³⁺ co-doped compounds, energy is transferred from the excited state of Tb³⁺ ions to Eu³⁺ ions, which is the mechanism responsible for the tunable emission characteristics. nih.gov The decrease in the luminescence lifetime of the donor ion (Tb³⁺) as the acceptor ion (Eu³⁺) concentration increases is a key indicator of this energy transfer process. nih.gov Similarly, in Yb³⁺/Er³⁺ systems, resonant energy transfer is responsible for producing upconversion fluorescence. academie-sciences.fr The efficiency of this process can be significantly higher in glass-ceramic structures compared to precursor glasses, suggesting that the crystalline environment facilitates more effective energy transfer. academie-sciences.fr

Integration of YbOF in Advanced Material Composites

Incorporating Ytterbium Fluoride (B91410) Oxide into larger material systems like glass-ceramics and hybrid materials leverages the properties of both YbOF and the host matrix. This integration creates advanced composites with enhanced thermal, mechanical, and optical characteristics.

Glass-ceramics are composite materials produced through the controlled crystallization of a base glass. They offer a unique combination of properties, merging the processability of glass with the superior optical and mechanical characteristics of crystalline materials. researchgate.netacademie-sciences.fr When YbOF is incorporated, the rare-earth ions tend to partition into the precipitated fluoride nanocrystals. academie-sciences.frresearchgate.net This is highly advantageous because the low-phonon-energy environment of fluoride crystals reduces non-radiative relaxation rates, thereby enhancing luminescence efficiency. researchgate.netresearchgate.net

Transparent oxyfluoride glass-ceramics containing Yb³⁺ and other rare-earth ions like Er³⁺ or Pr³⁺ have been developed. academie-sciences.frtuni.fi For example, heat treatment of an appropriate precursor glass can lead to the precipitation of YF₃ or PbₓCd₁₋ₓF₂ nanocrystals doped with Yb³⁺. academie-sciences.frtuni.fi These materials have demonstrated significantly more intense upconversion luminescence compared to their parent glasses, indicating a more efficient energy transfer process within the crystalline phase. academie-sciences.fr Studies on glass ceramics embedded with YbOF: Er³⁺ nanocrystals have been conducted to investigate their upconversion luminescence and optical thermometry properties. acs.org

The development of Yb³⁺-doped oxyfluoride nano-glass-ceramic fibers has also been successful, providing a chemically stable and durable material with high photoluminescence quantum yields, making them promising candidates for applications like laser cooling. researchgate.net

Oxide/fluoride hybrid materials, including the oxyfluoride glass-ceramics discussed previously, represent a class of materials designed to combine the robustness of oxides with the excellent optical properties of fluorides. alfa-chemistry.com Fluorinated metal oxides are formed by replacing some oxygen atoms in a metal oxide lattice with fluorine, which can alter oxidation states and improve chemical and physical stability. alfa-chemistry.com

YbOF itself is a prime example of a simple yttrium-based oxyfluoride. These materials can be used as components in more complex systems. For instance, they are used as thermal barrier and spraying materials, optical fiber dopants, and in laser materials. The synthesis and behavior of these hybrids are active areas of research. Studies on the dissolution of YbOF in molten fluoride salts, for example, provide a theoretical basis for optimizing the preparation of rare-earth alloys and other fluoride-based systems. mdpi.com The creation of these hybrid materials allows for the fine-tuning of properties for specific applications, such as developing phosphors, sensors, or catalysts. alfa-chemistry.com

The introduction of ytterbium into oxide thin films, such as titanium dioxide (TiO₂), can significantly modify their structural, optical, and functional properties. Yb-doped TiO₂ thin films have been synthesized by methods like sol-gel spin-coating and dip-coating. unesp.brresearchgate.net The incorporation of Yb³⁺ ions into the TiO₂ lattice can influence the crystalline phase, crystallite size, and band gap of the material. unesp.brresearchgate.net

Research shows that Yb-doping can affect the anatase-to-rutile phase transition in TiO₂. unesp.br Low concentrations of Yb³⁺ can promote this transition, while higher levels can increase the anatase content and reduce crystallinity. unesp.br This structural modification has a direct impact on the film's properties. For instance, the photocatalytic efficiency of Yb-doped TiO₂ films, measured by the degradation of methylene (B1212753) blue, was found to be higher than that of undoped TiO₂. unesp.brresearchgate.net This enhancement is attributed to improved surface adsorption and charge separation at the interface between anatase and rutile phases. unesp.br

In another example, (Yb-Er) co-doped Zinc Oxide (ZnO) thin films have been shown to be polycrystalline with a hexagonal wurtzite structure. mdpi.com Co-doping was found to decrease the crystallite size and electrical resistivity while maintaining high optical transmission in the visible range. mdpi.com Photoluminescence measurements confirmed an efficient energy transfer from the ZnO host to the Yb³⁺ dopant centers. mdpi.com These studies demonstrate that doping with ytterbium is a powerful tool for tuning the properties of oxide thin films for various electronic and photocatalytic applications. unesp.brmdpi.com

Interactive Table: Properties of Ytterbium-Doped Oxide Thin Films

| Thin Film Material | Dopant(s) | Key Findings on Properties | Potential Application | Reference(s) |

|---|---|---|---|---|

| TiO₂ | Yb³⁺ | Enhanced photocatalytic degradation of methylene blue; doping modulates anatase-rutile phase content. | Environmental remediation, photocatalysis | unesp.br, researchgate.net |

| TiO₂ | Yb³⁺, Er³⁺ | Rare-earth doping introduces intra-bandgap states, facilitating electron transport and improving electrochemical activity. | Solid-state electrochemical devices | unesp.br |

Advanced Applications and Research Directions of Ytterbium Fluoride Oxide in Materials Science

Optical and Photonic Technologies

The distinct electronic structure of the trivalent ytterbium ion (Yb³⁺), shielded by outer electron shells, gives rise to favorable optical properties. When situated within an oxyfluoride host lattice, these properties can be further enhanced, leading to improved performance in various photonic devices.

Laser Gain Media Development utilizing YbOF-based materials

Ytterbium-doped materials are central to the development of high-power solid-state lasers. The creation of an oxyfluoride environment around the Yb³⁺ ion is a key area of research for optimizing laser gain media.

In the fabrication of specialty optical fibers, such as ytterbium-doped strontium fluorosilicate fibers, fluoride (B91410) precursors like Ytterbium(III) fluoride (YbF₃) often undergo partial oxidation. optica.org This results in a final glass core that contains both fluoride and oxide components, creating an oxyfluoride character. optica.org This mixed-environment imparts beneficial spectroscopic properties that resemble those of pure fluoride glasses, which are known for their efficiency. optica.org Specifically, the increased ionic character of the oxyfluoride host leads to a desirable shift of the average emission wavelength to lower values. optica.org

While oxide-based laser hosts generally offer superior thermomechanical properties like higher thermal conductivity, they can also produce stronger crystal fields that may be detrimental to the performance of certain rare-earth ions. iaea.org Fluoride hosts, in contrast, typically have lower crystal fields. iaea.org YbOF-based materials represent a compromise, aiming to secure the advantageous thermal properties of oxides while maintaining the favorable spectroscopic characteristics of fluorides. Research into Yb³⁺-doped ceramics, such as Yb:CaF₂-LaF₃, which have demonstrated high slope efficiencies up to 69.5%, underscores the potential of fluoride-based hosts and by extension, the targeted development of oxyfluoride ceramics for high-power laser applications. bohrium.com

Optical Amplifiers and Fiber Optic Technologies with YbOF components

The principles that make YbOF-based materials promising for lasers also apply directly to optical amplifiers, particularly ytterbium-doped fiber amplifiers (YDFAs). YDFAs are critical components in telecommunications and high-power light sources. stanfordmaterials.commcmaster.ca The performance of a YDFA is heavily dependent on the properties of the doped fiber.

Ytterbium-doped systems are noted for their high quantum efficiency and broad emission spectra, which are essential for efficient amplification over a wide range of wavelengths. stanfordmaterials.com The introduction of an oxyfluoride host material can enhance these properties. For instance, the unique environment in Yb-doped fluorosilicate fibers contributes to enhanced spectroscopic performance compared to conventional aluminosilicate (B74896) fibers. optica.org The ability of ytterbium ions to absorb pump light efficiently, typically around 976 nm, and transfer that energy to a signal in the 1.0 to 1.1-micron wavelength range is the basis of amplification. stanfordmaterials.com The development of oxyfluoride fibers aims to optimize this energy transfer and minimize efficiency-reducing effects.

Upconversion and Downconversion Phosphors for Advanced Display Technologies and Optical Sensing

Upconversion is a process where low-energy light (e.g., near-infrared) is converted into higher-energy visible light, a property highly sought after for bio-imaging, displays, and optical sensing. nanorh.comharvard.edu YbOF-based materials have shown exceptional promise in this area.

Research on nanoparticles co-doped with ytterbium (as a sensitizer) and other rare-earth ions like erbium or thulium has revealed the critical role of the host material. acs.orgrsc.org In one study, yttrium fluoride nanoparticles doped with Yb³⁺ and Er³⁺ were synthesized and subsequently annealed. acs.org This thermal treatment induced a phase transformation from yttrium fluoride (YF₃) to yttrium oxyfluoride (YOF). acs.org Crucially, the highest upconversion photoluminescence efficiency was achieved in films with an orthorhombic yttrium oxyfluoride crystal phase, demonstrating a clear link between the oxyfluoride structure and enhanced upconversion performance. acs.org

Further studies directly comparing Er³⁺-Yb³⁺ co-doped glasses have reinforced this finding. An investigation of an oxyfluoride glass (FOG), a fluoride glass (ZBLAN), and a phosphate (B84403) glass (PP) found that the upconversion luminescence of the oxyfluoride glass was approximately 100 to 100,000 times greater than that of the phosphate glass. nih.gov Moreover, the intensity from the oxyfluoride glass was nearly as strong as that from the pure fluoride glass, which is a benchmark material for high-efficiency upconversion. nih.gov This significant enhancement is attributed to the favorable environment for energy transfer between Yb³⁺ ions and the emitting Er³⁺ ions within the oxyfluoride matrix. nih.gov